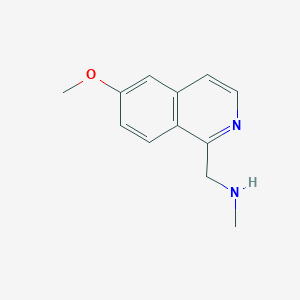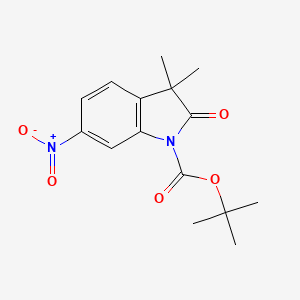
2-(2-(Thietan-3-ylamino)ethyl)isothiazolidine 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(Thietan-3-ylamino)ethyl)isothiazolidine 1,1-dioxide is a complex organic compound that belongs to the class of isothiazolidines This compound is characterized by the presence of a thietane ring, an isothiazolidine ring, and a sulfone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Thietan-3-ylamino)ethyl)isothiazolidine 1,1-dioxide typically involves the reaction of thietane derivatives with isothiazolidine precursors. One common method involves the nucleophilic substitution of a thietane derivative with an isothiazolidine-1,1-dioxide precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 50-70°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated reactors and real-time monitoring systems can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(Thietan-3-ylamino)ethyl)isothiazolidine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the thietane ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfides, and various substituted thietane derivatives.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins.
Medicine: Research has indicated its potential use as an anti-inflammatory and antiarthritic agent.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-(Thietan-3-ylamino)ethyl)isothiazolidine 1,1-dioxide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO), enzymes involved in the inflammatory response. The compound binds to the active sites of these enzymes, preventing the conversion of arachidonic acid to pro-inflammatory mediators .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isothiazolidine-1,1-dioxide: A simpler analog with similar inhibitory properties.
Thietane derivatives: Compounds with a thietane ring but lacking the isothiazolidine moiety.
Sultams: Compounds with a sulfone group attached to a nitrogen-containing ring.
Uniqueness
2-(2-(Thietan-3-ylamino)ethyl)isothiazolidine 1,1-dioxide is unique due to its combined structural features of a thietane ring, an isothiazolidine ring, and a sulfone group. This unique combination contributes to its distinct chemical reactivity and potential biological activities .
Propriétés
Formule moléculaire |
C8H16N2O2S2 |
|---|---|
Poids moléculaire |
236.4 g/mol |
Nom IUPAC |
N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]thietan-3-amine |
InChI |
InChI=1S/C8H16N2O2S2/c11-14(12)5-1-3-10(14)4-2-9-8-6-13-7-8/h8-9H,1-7H2 |
Clé InChI |
NWSWJUXCUJHXFJ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(S(=O)(=O)C1)CCNC2CSC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid](/img/structure/B12960009.png)








